[Sar1, Ile8]-angiotensin II is a competitive antagonist of angiotensin II, meaning it binds to angiotensin II receptors but does not activate them. [, , , , ] This effectively blocks the actions of endogenous angiotensin II. It is primarily utilized in research to investigate the physiological roles of angiotensin II and the RAS in various organ systems, particularly the cardiovascular and renal systems. [, , , , , , , , , , , , , ] Its long-lasting antagonistic effect, attributed to the sarcosine substitution at position 1, makes it particularly valuable for in vivo studies. []
(Sar1,Ile8)-Angiotensin II, also known as [Sar1,Ile8]-angiotensin II, is a synthetic analog of the naturally occurring peptide angiotensin II, which plays a crucial role in the regulation of blood pressure and fluid balance in the body. This compound has garnered attention due to its selective activation of angiotensin receptors, particularly the angiotensin II type 1 receptor (AT1R), without triggering all the downstream effects associated with natural angiotensin II. It has been studied for its potential therapeutic applications in cardiovascular diseases and metabolic disorders.
(Sar1,Ile8)-Angiotensin II is classified as a peptide hormone and an analog of angiotensin II. It is synthesized to enhance specific signaling pathways while minimizing unwanted effects that are typically associated with angiotensin II. The compound is derived from modifications of the original angiotensin II structure, specifically at positions 1 and 8, substituting serine with sarcosine and phenylalanine with isoleucine, respectively. This modification alters its binding affinity and selectivity towards various receptors.
The synthesis of (Sar1,Ile8)-Angiotensin II involves several key steps:
For example, one reported method includes using dimethylformamide as a solvent and applying specific temperature conditions to optimize yield during synthesis .
The molecular structure of (Sar1,Ile8)-Angiotensin II can be described by its sequence:
The structural modifications at positions 1 and 8 significantly influence the molecule's binding affinity and receptor selectivity, enhancing its therapeutic potential while reducing side effects associated with standard angiotensin II.
(Sar1,Ile8)-Angiotensin II participates in various biochemical reactions primarily through its interaction with the AT1R. Binding assays have demonstrated that this compound can effectively compete with natural angiotensin II for receptor binding sites, thereby influencing downstream signaling pathways such as:
The mechanism of action for (Sar1,Ile8)-Angiotensin II primarily involves:
(Sar1,Ile8)-Angiotensin II exhibits several notable physical and chemical properties:
Data on specific melting points or boiling points may vary based on synthesis conditions but are generally consistent with peptide behavior.
(Sar1,Ile8)-Angiotensin II has several scientific uses:
The Renin-Angiotensin System (RAS) represents a critical hormonal cascade governing cardiovascular homeostasis, fluid balance, and vascular remodeling. At the core of this system lies angiotensin II (AngII), an octapeptide hormone that exerts potent vasoconstrictive, pro-inflammatory, and proliferative effects primarily through activation of the angiotensin II type 1 receptor (AT1R). (Sar1,Ile8)-Angiotensin II emerges as a strategically modified analog of endogenous AngII, where two key amino acid substitutions—sarcosine (Sar) at position 1 and isoleucine (Ile) at position 8—fundamentally alter its receptor interaction profile and functional outcomes. This synthetic peptide has evolved into an indispensable pharmacological probe for dissecting the complex signaling mechanisms and physiological functions of the RAS, revealing unprecedented dimensions of receptor pharmacology and cross-system communication [2] [5].
The primary structure of endogenous angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) undergoes specific modifications in (Sar1,Ile8)-AngII, resulting in the sequence Sar-Arg-Val-Tyr-Ile-His-Pro-Ile. These substitutions confer distinctive pharmacological properties:
Biophysical studies employing double electron-electron resonance (DEER) spectroscopy reveal that these substitutions stabilize receptor conformations distinct from those induced by angiotensin II. Specifically, (Sar1,Ile8)-AngII favors conformational states where transmembrane helix 6 (TM6) adopts a moderate outward displacement compared to the pronounced shift induced by AngII. This subtle rearrangement creates a binding interface optimized for β-arrestin engagement while sterically hindering productive Gq coupling. The stabilized conformation features a partially occluded intracellular pocket, explaining its unique signaling bias [3].
Table 1: Comparative Structural and Functional Characteristics of Angiotensin II Analogs
Analog Name | Substitutions | Receptor Selectivity | Primary Functional Outcomes | Key References |
---|---|---|---|---|
Angiotensin II | None | AT1R, AT2R | Gq activation, vasoconstriction, aldosterone release | [3] |
(Sar1,Ile8)-AngII | Sar¹, Ile⁸ | AT1R (biased) | β-arrestin recruitment, receptor internalization | [2] [6] |
Losartan | Non-peptide | AT1R antagonist | Competitive inhibition of AngII binding | [5] |
[Sar1,Ile4,Ile8]-AngII | Sar¹, Ile⁴, Ile⁸ | AT1R (β-arrestin biased) | Enhanced β-arrestin signaling, heterodimer modulation | [2] |
Candesartan | Non-peptide | AT1R inverse agonist | Suppression of constitutive activity | [3] |
(Sar1,Ile8)-AngII exhibits complex pharmacology at angiotensin receptors, functioning as a biased agonist at AT1R and demonstrating unanticipated interactions with bradykinin receptors through heterodimerization:
Table 2: Signaling Pathways Modulated by (Sar1,Ile8)-Angiotensin II
Signaling Pathway | Effect of (Sar1,Ile8)-AngII | Mechanism |
---|---|---|
β-arrestin Recruitment | Potent stimulation | Stabilization of AT1R conformation favoring β-arrestin binding |
Gq/11 Activation | No effect / Inhibition | Disrupted G protein coupling due to Ile⁸ substitution |
Bradykinin B2 Receptor Signaling | Negative regulation | Co-internalization via AT1-B2 heterodimers |
ERK1/2 Phosphorylation | Sustained activation | β-arrestin-dependent scaffold formation |
Akt/mTOR Signaling | Activation | PP2A inhibition within β-arrestin complexes |
Integrin Expression (α5β1, αvβ3) | Modulation | AT1R/AT2R-dependent transcriptional regulation |
The development of (Sar1,Ile8)-AngII represents a significant chapter in the evolution of RAS pharmacology, marked by progressive refinement of peptide analogs to achieve targeted receptor modulation:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8